molecular formula C25H25N7 B10760584 4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine

4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine

Cat. No.: B10760584
M. Wt: 423.5 g/mol
InChI Key: IRKPNOLLMNHSOU-UHFFFAOYSA-N
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Description

4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes two benzimidazole units connected via a methylene bridge and an amino group linked to a benzamidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole units, followed by their connection through a methylene bridgeSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as trypsin-1, by binding to their active sites. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine include other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its dual benzimidazole structure connected via a methylene bridge and its specific amino-benzamidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C25H25N7

Molecular Weight

423.5 g/mol

IUPAC Name

4-[[1-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-2-yl]methylamino]benzenecarboximidamide

InChI

InChI=1S/C25H25N7/c1-16-29-20-5-3-4-6-23(20)32(16)15-17-7-12-22-21(13-17)30-24(31(22)2)14-28-19-10-8-18(9-11-19)25(26)27/h3-13,28H,14-15H2,1-2H3,(H3,26,27)

InChI Key

IRKPNOLLMNHSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC4=C(C=C3)N(C(=N4)CNC5=CC=C(C=C5)C(=N)N)C

Origin of Product

United States

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